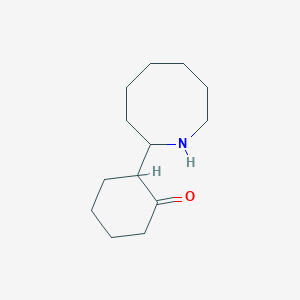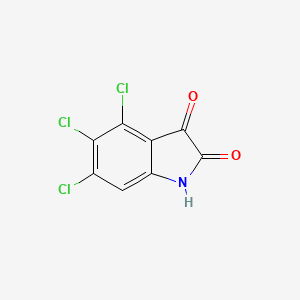
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₈ClNO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,5-Dimethylpiperidin-1-yl)ethanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
C₉H₁₈NO₂+SOCl₂→C₉H₁₈ClNO₂S+HCl+SO₂
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonamide derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide (NaOH) can be performed at room temperature.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Formed from hydrolysis reactions.
Reduced Sulfonamides: Formed from reduction reactions.
Applications De Recherche Scientifique
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates, particularly those involving sulfonamide functional groups.
Material Science: In the modification of polymers and other materials to introduce sulfonyl chloride functionalities.
Biological Studies: As a reagent in the modification of biomolecules for studying biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide derivatives. These reactions can modify the structure and function of target molecules, making it useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the piperidine ring.
Benzenesulfonyl Chloride: Contains an aromatic ring, offering different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis for protecting groups and other transformations.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride is unique due to the presence of the piperidine ring, which can impart additional steric and electronic effects in reactions. This structural feature can influence the reactivity and selectivity of the compound in various chemical transformations, making it distinct from other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C9H18ClNO2S |
|---|---|
Poids moléculaire |
239.76 g/mol |
Nom IUPAC |
2-(3,5-dimethylpiperidin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H18ClNO2S/c1-8-5-9(2)7-11(6-8)3-4-14(10,12)13/h8-9H,3-7H2,1-2H3 |
Clé InChI |
NAYRJCCOYGWPOU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)CCS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


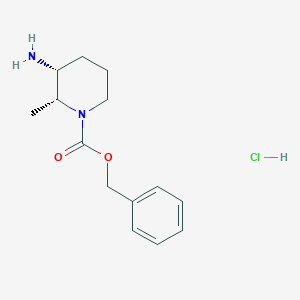
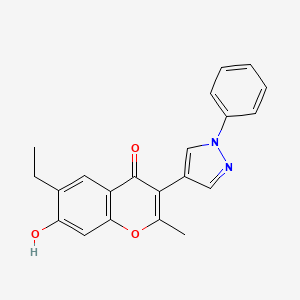
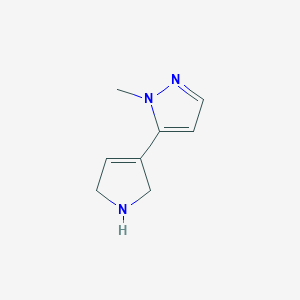
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)


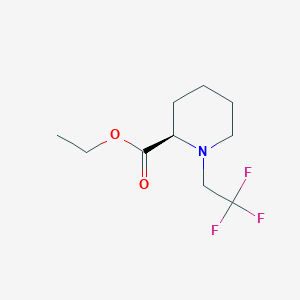
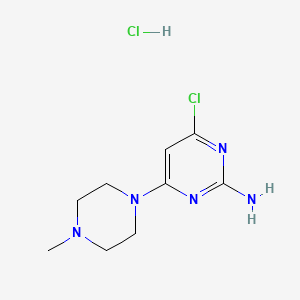
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
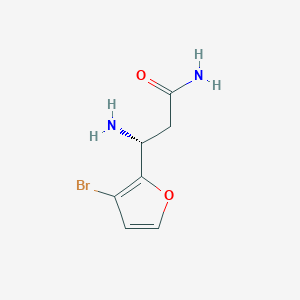
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
